molecular formula C9H14ClN3O2S B14764995 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol

2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol

Cat. No.: B14764995
M. Wt: 263.75 g/mol
InChI Key: GDZJJQNJTPYQLX-UHFFFAOYSA-N
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Description

2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol is a chemical compound with the molecular formula C17H27ClN4O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chloro, and propylthio groups, as well as an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol typically involves multiple steps. One common method includes the reaction of 5-amino-6-chloro-2-(propylthio)pyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiplatelet agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets. In the context of its use as an antiplatelet agent, the compound inhibits platelet aggregation by blocking the P2Y12 receptor on the surface of platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing the risk of clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit platelet aggregation through a non-thienopyridine mechanism sets it apart from other antiplatelet agents .

Properties

Molecular Formula

C9H14ClN3O2S

Molecular Weight

263.75 g/mol

IUPAC Name

2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C9H14ClN3O2S/c1-2-5-16-9-12-7(10)6(11)8(13-9)15-4-3-14/h14H,2-5,11H2,1H3

InChI Key

GDZJJQNJTPYQLX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)OCCO

Origin of Product

United States

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